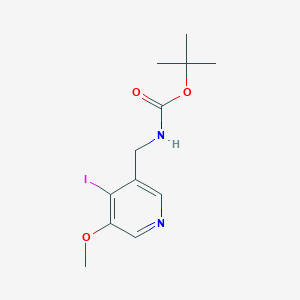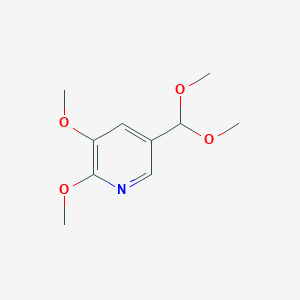![molecular formula C14H21NO2Si B1439753 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine CAS No. 1171920-21-0](/img/structure/B1439753.png)
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine
説明
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a furo[3,2-b]pyridine core structure with a tert-butyldimethylsilyloxy group attached to the 6th position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furo[3,2-b]pyridine as the starting material.
Protection of Hydroxyl Group: The hydroxyl group on the furo[3,2-b]pyridine is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Alkylation: The protected furo[3,2-b]pyridine is then subjected to alkylation using an appropriate alkyl halide to introduce the methyl group at the 6th position.
Deprotection: Finally, the tert-butyldimethylsilyl protecting group is removed using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring that reaction conditions are optimized for large-scale synthesis. This includes careful control of reaction temperatures, reaction times, and the use of efficient purification techniques to obtain the desired product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RLi, RMgX, NaOCH3
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, often resulting in the formation of alcohols or amines.
Substitution: Substituted derivatives of the pyridine ring, with different alkyl or aryl groups attached.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its silyl-protected hydroxyl group makes it a versatile intermediate for further functionalization.
Biology: In biological research, 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine can be used as a probe to study enzyme-substrate interactions, particularly those involving furo[3,2-b]pyridine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and specialty chemicals. Its stability and reactivity make it a valuable reagent for industrial applications.
作用機序
The mechanism by which 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine exerts its effects depends on its specific application. In general, its reactivity is influenced by the presence of the silyl-protected hydroxyl group, which can be selectively deprotected or modified to achieve desired chemical transformations. The molecular targets and pathways involved will vary based on the context in which the compound is used.
類似化合物との比較
Furo[3,2-b]pyridine: The parent compound without the silyl-protected hydroxyl group.
6-(Hydroxymethyl)-furo[3,2-b]pyridine: Similar structure but with a free hydroxyl group instead of the silyl-protected one.
6-(Methoxymethyl)-furo[3,2-b]pyridine: Similar structure but with a methoxymethyl group instead of the silyl-protected hydroxyl group.
Uniqueness: The presence of the tert-butyldimethylsilyloxy group in 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.
特性
IUPAC Name |
tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRWQURLQCTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674075 | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-21-0 | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


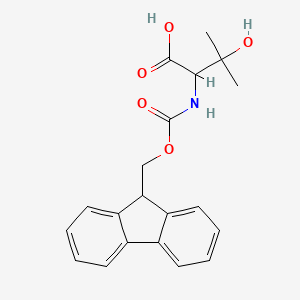
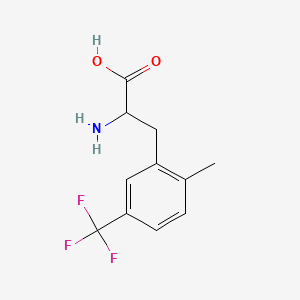
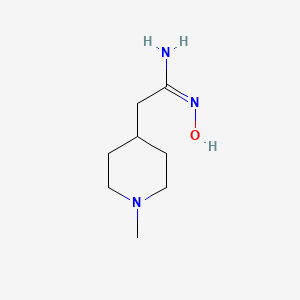
![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)
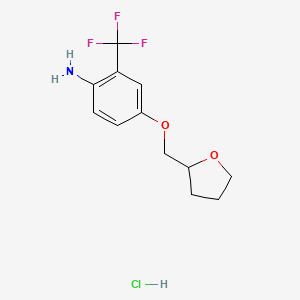

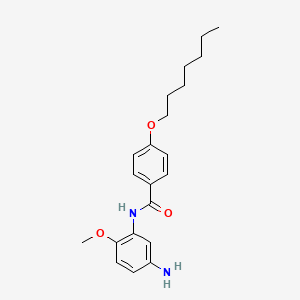
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
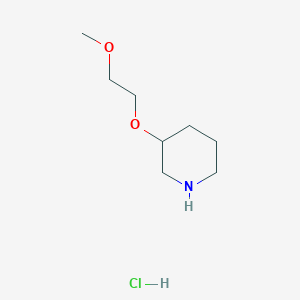
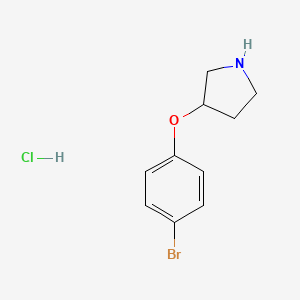
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)
